molecular formula C14H16O4S2 B136110 Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate CAS No. 152487-69-9

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate

Cat. No. B136110
M. Wt: 312.4 g/mol
InChI Key: YAXDOYDXLOMMIU-UHFFFAOYSA-N
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Description

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate is a chemical compound that has been the subject of various research studies due to its interesting chemical properties and potential applications. The compound is derived from thieno[2,3-b]thiophene, a sulfur-containing heterocycle that is known for its stability and electronic properties, making it a valuable component in the field of organic electronics .

Synthesis Analysis

The synthesis of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate has been reported to start from acetylacetone and carbon disulfide. This process involves the preparation of the thieno[2,3-b]thiophene core followed by subsequent functionalization to introduce the ester groups at the 2,5-positions of the thiophene ring . The synthesis route is crucial as it determines the yield and purity of the final product, which in turn affects its applicability in further reactions and material development.

Molecular Structure Analysis

The molecular structure of related thieno[2,3-b]thiophene derivatives has been studied using crystallography. For instance, diethyl 3-amino-4-[(triphenylphosphoranylidene)amino]thieno[2,3-b]thiophene-2,5-dicarboxylate has been found to have a planar thieno[2,3-b]thiophene ring system, which is a common feature among thienothiophene derivatives. This planarity is important for electronic conjugation and can influence the electronic properties of the material .

Chemical Reactions Analysis

The reactivity of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate has been explored in various chemical reactions. For example, it has been shown to undergo selective hydrazidation when reacted with excess hydrazine, leading to the formation of different products depending on the solvent used. In ethanol, a monoacylhydrazine product is formed, while in DMF, a diacylhydrazine product is obtained . These reactions are significant as they allow for the introduction of hydrazine groups, which can further react to form a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]thiophene derivatives are influenced by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can significantly alter the compound's electronic characteristics. The planarity of the thieno[2,3-b]thiophene core contributes to its ability to participate in π-π stacking interactions, which is important for the formation of solid-state structures and can affect the material's conductivity and other physical properties .

Scientific Research Applications

  • Crystallography and Molecular Structure Analysis

    • The compound has been studied for its molecular structure and crystal packing .
    • The thieno[2,3-b]thiophene ring systems are planar, with a maximum deviation of 0.008 (2) Å . The molecular conformation is stabilized by intramolecular C-HO hydrogen bonds, while the crystal packing is stabilized by C-HO, C-H and - stacking interactions, which lead to supramolecular layers in the ab plane .
    • The results of this study contribute to our understanding of the molecular structure and crystal packing of this compound .
  • Organic Electronics

    • Thiophene-fused molecules like dithienothiophene (DTT) have attracted attention due to their potential applicability in organic electronics .
    • They are used in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and more .
    • This is due to their higher charge mobility, extended π-conjugation, and better tuning of band gaps .
  • Anti-Diabetic Property

    • The compound has been found to have anti-diabetic (AD) property because of the presence of thiophenes in the titled crystal .
    • The IC50 is 34.24 for the grown crystal milled for 44 nm .
    • This finding opens up potential applications in the field of medicine, particularly in the treatment of diabetes .

properties

IUPAC Name

diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4S2/c1-5-17-12(15)10-7(3)9-8(4)11(13(16)18-6-2)20-14(9)19-10/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXDOYDXLOMMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352270
Record name diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate

CAS RN

152487-69-9
Record name diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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